molecular formula C11H8BrFN2O2S B10968975 N-(5-bromopyridin-2-yl)-2-fluorobenzenesulfonamide

N-(5-bromopyridin-2-yl)-2-fluorobenzenesulfonamide

Cat. No.: B10968975
M. Wt: 331.16 g/mol
InChI Key: UAOAZMQUUFMUCR-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-2-FLUORO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromopyridyl group and a fluorobenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-2-FLUORO-1-BENZENESULFONAMIDE typically involves the reaction of 5-bromo-2-pyridine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-2-FLUORO-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-2-FLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-2-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromopyridyl group can form hydrogen bonds and π-π interactions with target proteins, while the fluorobenzenesulfonamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-pyridyl)thiourea
  • 5-Bromo-2-fluoropyridine
  • N-(5-Bromo-2-pyridyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Uniqueness

N-(5-BROMO-2-PYRIDYL)-2-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of both bromopyridyl and fluorobenzenesulfonamide groups. This combination of functional groups imparts distinct chemical properties, such as enhanced binding affinity and specificity, making it valuable in various scientific research applications.

Properties

Molecular Formula

C11H8BrFN2O2S

Molecular Weight

331.16 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C11H8BrFN2O2S/c12-8-5-6-11(14-7-8)15-18(16,17)10-4-2-1-3-9(10)13/h1-7H,(H,14,15)

InChI Key

UAOAZMQUUFMUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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